Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester

Physicochemical profiling Drug-likeness optimization ADME prediction

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester (CAS 86323-64-0), also referred to as ethyl N-(3,4-dimethoxyphenyl)glycinate or ethyl 2-(3,4-dimethoxyanilino)acetate, is an N-aryl glycine derivative with molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol. It features a glycine backbone esterified with ethanol and N-substituted with a 3,4-dimethoxyphenyl group, placing it within the class of amino acid esters frequently employed as synthetic intermediates and scaffolds in medicinal chemistry.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
Cat. No. B12119525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(3,4-dimethoxyphenyl)-, ethyl ester
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C12H17NO4/c1-4-17-12(14)8-13-9-5-6-10(15-2)11(7-9)16-3/h5-7,13H,4,8H2,1-3H3
InChIKeyRZGCUWGDWDLWCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester (CAS 86323-64-0): Structural Identity, Physicochemical Profile, and Procurement Context


Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester (CAS 86323-64-0), also referred to as ethyl N-(3,4-dimethoxyphenyl)glycinate or ethyl 2-(3,4-dimethoxyanilino)acetate, is an N-aryl glycine derivative with molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . It features a glycine backbone esterified with ethanol and N-substituted with a 3,4-dimethoxyphenyl group, placing it within the class of amino acid esters frequently employed as synthetic intermediates and scaffolds in medicinal chemistry [1]. Its computed LogP of ~1.75 and polar surface area (PSA) of 56.79 Ų indicate moderate lipophilicity suitable for membrane permeability optimization in lead development .

Scaffold N-aryl glycine ethyl ester with 3,4-dimethoxyphenyl group
Workflow MedChem scaffold for indole synthesis and ACE inhibitor lead optimization
Selection Ethyl ester protects against transesterification in solid-phase synthesis

Why N-Aryl Glycine Ethyl Esters Are Not Interchangeable: Critical Substituent and Ester Effects on Reactivity and Bioactivity


Within the N-aryl glycine ester family, seemingly minor structural variations—such as the nature of the ester group (ethyl vs. methyl), the substitution pattern on the phenyl ring (3,4-dimethoxy vs. 2,4-dimethoxy or unsubstituted), and the presence or absence of an α-carbon substituent (glycine vs. alanine backbone)—profoundly alter both physicochemical properties (LogP, PSA, hydrolytic stability) and biological activity [1]. For instance, the ethyl ester confers distinct steric and electronic properties compared to the methyl ester, influencing enzymatic hydrolysis rates, membrane permeability, and the compound’s suitability as a prodrug motif or protected building block in peptide synthesis . These differences mean that generic substitution without confirmatory analytical and biological validation carries a high risk of irreproducible results.

Ethyl ester (target) Resistant to base-mediated transesterification; balanced LogP and PSA for permeability studies.
Methyl ester analog May undergo partial transesterification during lithiation; reactivity profile may shift synthesis outcome.
3,4-dimethoxy substitution Electron-donating groups direct regiochemistry in enaminone cyclization; class-level ACE SAR supports potency modulation.
Other ring substitutions 2,4-dimethoxy or unsubstituted phenyl derivatives lack same electronic activation; indole formation may not proceed or give different regioisomer.
Glycine backbone (target) Minimal steric hindrance; established N-aryl glycine pharmacophore for ACE inhibition.
Alanine/α-substituted analogs Increased steric bulk can alter binding conformation; class-level SAR indicates potency reduction.

Quantitative Differentiation Evidence for Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester Relative to Closest Analogs


Ethyl Ester vs. Methyl Ester: Differential Lipophilicity (LogP) and Polar Surface Area (PSA)

The ethyl ester target compound exhibits a computed LogP of 1.75 and PSA of 56.79 Ų, compared to a LogP of approximately 1.49 and PSA of 81.78 Ų for the corresponding free carboxylic acid (2S)-(+)-3,4-dimethoxyphenylglycine . While LogP data for the direct methyl ester congener (methyl (3,4-dimethoxyphenyl)glycinate) is not explicitly reported in the same database, the trend of increasing LogP with increasing ester alkyl chain length is well-established; the ethyl ester is therefore expected to be more lipophilic than the methyl ester, which in turn influences membrane permeability and oral bioavailability predictions [1].

LogP & PSA
Class-level inference
LogP 1.75 vs. 1.49 (free acid); PSA 56.79 vs. 81.78 Ų
Improved membrane permeability prediction over free acid or shorter ester
Computed values; direct methyl ester LogP not reported
Physicochemical profiling Drug-likeness optimization ADME prediction

Purity Benchmarking: Vendor-Supplied 98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Bidepharm supplies Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC spectra . This level of documented purity and analytical transparency is critical for reproducible synthesis and biological testing. By contrast, many alternative suppliers list the free acid N-(3,4-dimethoxyphenyl)glycine at a typical purity of 95% , a difference that, while seemingly small, can translate into significant cumulative impacts on yield and biological assay noise in multi-step synthetic sequences or high-throughput screening campaigns.

Purity benchmark
Lot attribute
98% (NMR, HPLC, GC batch data)
Supports reproducible synthesis and screening; higher than typical 95% free acid supply
Supplier-specified; verify batch-specific COA
Quality control Reproducibility Procurement specification

Synthetic Utility: Regioselective Indole Synthesis via Intramolecular Friedel-Crafts Heteroannulation of Enaminones

Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester has been specifically utilized in a regioselective synthesis of substituted indoles via Lewis acid-catalyzed intramolecular Friedel-Crafts heteroannulation of enaminones . The 3,4-dimethoxyphenyl substitution pattern on the aniline nitrogen is critical for directing the cyclization regiochemistry and modulating the electron density of the enaminone intermediate. This synthetic application distinguishes the compound from N-unsubstituted glycine esters or N-phenylglycine esters lacking the electron-donating methoxy groups, which would either fail to form the requisite enaminone or lead to different cyclization outcomes.

Indole synthesis
Head-to-head
Validated precursor for 2-acetylindoles via enaminone cyclization
Enables regioselective scaffold construction inaccessible with unsubstituted glycine esters
Lewis acid catalysis; Cruz et al. 2007
Organic synthesis Heterocycle construction Enaminone chemistry

Class-Level ACE Inhibitory Activity: Contextualizing the Ethyl Ester within the N-Aryl Glycine Pharmacophore

The broader class of N-substituted glycine derivatives has been extensively characterized for angiotensin-converting enzyme (ACE) inhibition. In the foundational study by Stanton et al. (1983), the most potent compound, 19d (an indoline-2-carboxylic acid derivative), achieved an in vitro ACE IC50 of 2.6 × 10⁻⁹ M and lowered blood pressure by 85 mm in spontaneously hypertensive rats at 10 mg/kg p.o. [1]. While Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester itself was not the primary focus of that study, it shares the N-aryl glycine pharmacophore and the 3,4-dimethoxy substitution pattern that was systematically varied across the 14a–x series. In that series, electron-donating substituents (including dimethoxy) on the aryl ring were found to modulate ACE inhibitory potency [1]. This class-level SAR provides a rational basis for selecting this specific ester for further optimization, as opposed to unsubstituted or mono-methoxy analogs that demonstrated lower potency in the same assay system.

ACE inhibition SAR
Class-level
3,4-dimethoxy subclass enhances potency vs. unsubstituted (Stanton 1983)
Target compound not directly measured; inferred from series SAR
Data to verify for this specific ester
ACE inhibition Antihypertensive Structure-activity relationship

Ester Hydrolytic Stability: Ethyl Ester as a Balanced Protecting Group for Multi-Step Synthesis

In the context of N-substituted glycine oligomer (peptoid) synthesis, the choice of ester protecting group critically influences the efficiency of solid-phase assembly and subsequent cleavage. Methyl esters of N-aryl glycines can undergo partial transesterification during lithiation steps, whereas ethyl esters exhibit greater stability under these conditions [1]. This makes the ethyl ester a more robust protecting group for synthetic sequences requiring strong base or nucleophilic conditions. The tert-butyl ester offers even greater stability but at the cost of increased steric bulk and more forcing acidic deprotection conditions, which may not be compatible with acid-sensitive functionalities elsewhere in the molecule.

Ester stability
Class-level inference
Resists transesterification vs. methyl ester; milder deprotection than tert-butyl
Balanced stability for solid-phase peptoid synthesis
Behavior documented in peptoid literature
Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

Differential Cytotoxic Potential: Preliminary Evidence from 3,4-Dimethoxyphenyl-Containing Glycine Derivatives

Glycine derivatives bearing the 3,4-dimethoxyphenyl moiety have demonstrated cytotoxic activity against multiple cancer cell lines. A semantic scholar entry indicates that a compound matching the description of ethyl N-(3,4-dimethoxyphenyl)glycinate exhibits toxicity toward human hepatoma, leukemia, and breast cancer cell lines [1]. Additionally, the free acid N-(3,4-dimethoxyphenyl)glycine has been reported to show potential cytotoxic effects against cancer cells via apoptosis induction involving Bcl-2 and p53 modulation . In contrast, structurally related N-aryl glycine derivatives with different substitution patterns (e.g., N-(2,4-dimethoxyphenyl)-glycine methyl ester or N-(3,4-dimethoxyphenyl)alanine ethyl ester) have not been profiled in the same assays, limiting direct comparison. The presence of both the 3,4-dimethoxy substitution and the ethyl ester functionality appears to be a distinguishing feature associated with this cytotoxicity profile.

Cytotoxicity
Supporting evidence
Reported activity against hepatoma, leukemia, breast cancer cell lines
Supports cytotoxicity endpoint review; no quantitative IC50 available
Preliminary screening data; requires validation
Anticancer screening Cytotoxicity N-aryl glycine

High-Value Application Scenarios for Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester Based on Quantitative Differentiation Evidence


Lead Optimization for ACE Inhibitors with Improved Membrane Permeability

The compound's balanced LogP of 1.75 and PSA of 56.79 Ų, combined with the 3,4-dimethoxy substitution pattern shown in class-level SAR to enhance ACE inhibitory potency, make it a strategic building block for medicinal chemistry teams optimizing antihypertensive leads. It can serve as a starting point for installing the N-aryl glycine pharmacophore while maintaining favorable ADME properties, as evidenced by the Stanton et al. (1983) ACE inhibitor series .

Regioselective Synthesis of 2-Acetylindole Libraries via Enaminone Cyclization

As demonstrated by Cruz et al. (2007), this compound is a validated precursor for the regioselective construction of substituted indoles, including the synthetically challenging 2-acetylindoles 5i–m . Its 3,4-dimethoxyaniline moiety is essential for the formation and cyclization of the enaminone intermediate. Procurement of this specific ethyl ester is therefore justified for any laboratory engaged in indole-focused medicinal chemistry or natural product synthesis.

Solid-Phase Peptoid Synthesis Requiring Base-Stable Ester Protection

In peptoid and modified peptide synthesis, the ethyl ester offers superior stability against transesterification compared to the methyl ester during lithiation or other base-mediated steps, while still being readily cleavable under standard hydrolysis conditions . This makes Glycine, N-(3,4-dimethoxyphenyl)-, ethyl ester the preferred building block when synthetic routes involve strong bases or organometallic reagents, reducing side-product formation and improving overall yield.

Focused Anticancer Screening Libraries Centered on 3,4-Dimethoxyphenyl Glycine Scaffolds

Preliminary cytotoxicity data indicating activity against hepatoma, leukemia, and breast cancer cell lines, coupled with the documented 98% purity and batch-specific QC from Bidepharm , support the inclusion of this compound in focused screening decks for anticancer drug discovery. Its structural distinction from the free acid and from regioisomeric dimethoxy-substituted glycine esters ensures chemical diversity within the screening set.

Application
Selection Property
Validation Focus
ACE inhibitor pharmacophore optimization
3,4-dimethoxy substitution and ester-dependent permeability profile
Class-level SAR review and ADME prediction
Regioselective indole library synthesis
Enaminone formation and cyclization controlled by dimethoxyaniline moiety
Regiochemical outcome and Lewis acid compatibility
Solid-phase peptoid synthesis
Ethyl ester stability against base-mediated transesterification
Orthogonality and cleavage efficiency under synthesis conditions
Cell viability screening studies
3,4-dimethoxyphenyl glycine scaffold with reported cytotoxicity
Cell-model endpoint review and selectivity profiling
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